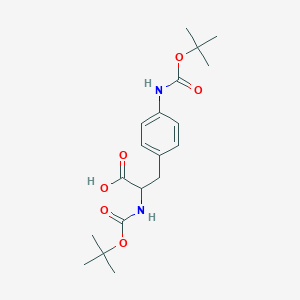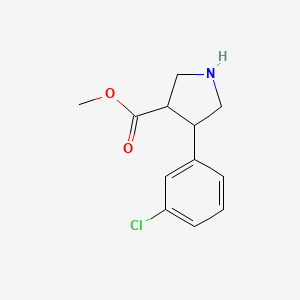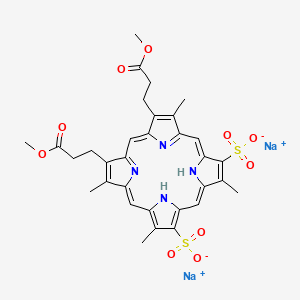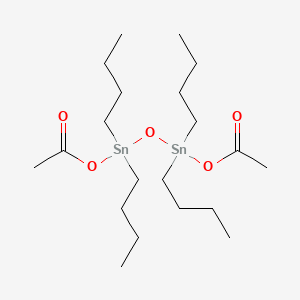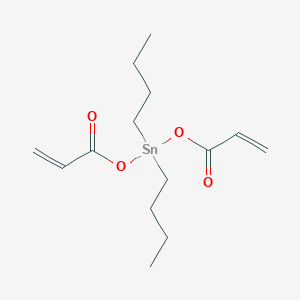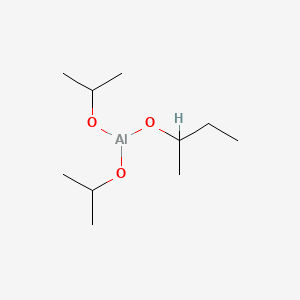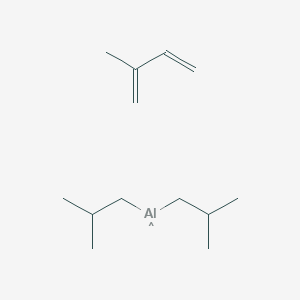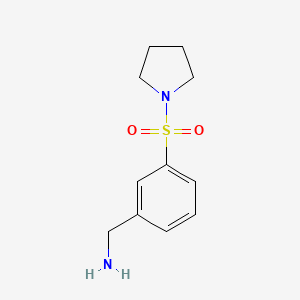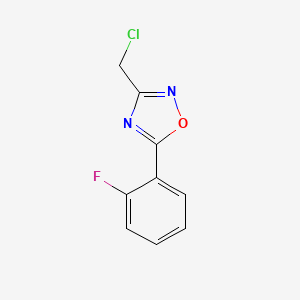
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Applications De Recherche Scientifique
Polymer Synthesis
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is relevant in the synthesis of fluorinated polymers. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, good solubility in polar organic solvents, and demonstrate potential for applications requiring materials with high thermal resistance and specific electronic or optical properties. These polymers show promise in coatings and electronic devices due to their smooth surfaces and thermal stability, with decomposition temperatures above 410°C and glass transition temperatures ranging from 183–217°C (Hamciuc, Hamciuc, & Brumǎ, 2005).
Optoelectronic Materials
Compounds containing 1,3,4-oxadiazole units, like 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, are instrumental in developing materials with special optical and electronic functions. These materials are used in optoelectronics for their ability to exhibit fluorescence and high thermal stability. The development of poly(1,3,4-oxadiazole-imide)s with dimethylsilane groups points to applications in creating thin film coatings with smooth, pinhole-free surfaces, beneficial for electronic device fabrication. These polymers also exhibit fluorescence, indicating their use in optoelectronic devices and sensors (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Antimicrobial Applications
Certain derivatives of 1,3,4-oxadiazole, including those related to the chemical structure of interest, have demonstrated significant antimicrobial activity. The synthesis and characterization of new 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluorophenyl moiety have shown potential in vivo anti-convulsant and anti-inflammatory activities. These compounds have been found to be effective inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, indicating their potential as therapeutic agents against inflammation and convulsive disorders (Bhat et al., 2016).
Nonlinear Optical Materials
The study of 1,3,4-oxadiazole derivatives has also extended into the exploration of their nonlinear optical properties. New series of derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized, characterized, and tested for their optical nonlinearity using the open-aperture z-scan technique. These studies suggest the potential of these compounds in optical limiting applications, which is critical for the development of optical devices that require materials capable of modulating light intensity (Chandrakantha et al., 2011).
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXONDQMIHZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587472 | |
| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
CAS RN |
844499-00-9 | |
| Record name | 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



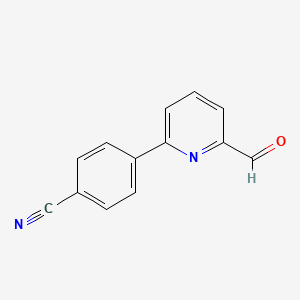
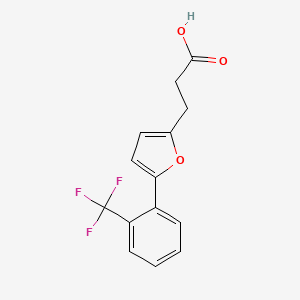
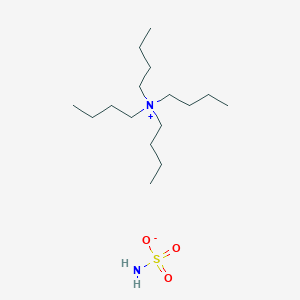
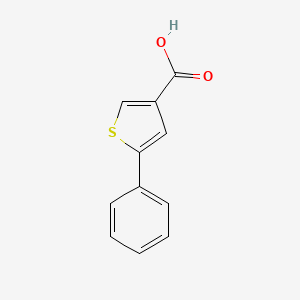
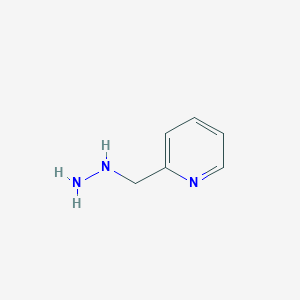
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)
